3-Trifluoromethylphenyl cyanoformate
Description
3-Trifluoromethylphenyl cyanoformate is a specialized cyanoformate ester featuring a trifluoromethylphenyl group attached to the cyanoformate backbone. Cyanoformates (RO–C(O)–CN) are esters derived from cyanoformic acid and are characterized by their dual functional groups: a carbonyl (C=O) and a nitrile (C≡N). The trifluoromethyl (–CF₃) substituent on the aromatic ring introduces significant electron-withdrawing effects, which influence the compound's reactivity, stability, and applications.
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl] cyanoformate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)6-2-1-3-7(4-6)15-8(14)5-13/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSKLZMAYMRDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Stoichiometry
Cyanoformic acid chloride (ClC(O)CN) reacts with 3-trifluoromethylphenol in dichloromethane at 0–5°C, using triethylamine (TEA) as a base to scavenge HCl. A 1.2:1 molar ratio of cyanoformic acid chloride to phenol optimizes conversion while minimizing side reactions.
Table 1: Direct esterification parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents thermal decomposition of cyanoformate |
| Solvent | Dichloromethane | Enhances reagent solubility |
| Base | Triethylamine | Neutralizes HCl without nucleophilic interference |
| Reaction Time | 4–6 hours | >90% conversion achieved |
Post-reaction purification involves washing with 5% NaHCO₃(aq) to remove residual acid, followed by rotary evaporation. Yields typically reach 78–82%, though electron-withdrawing effects of the trifluoromethyl group slightly retard reactivity compared to unsubstituted phenol derivatives.
Transesterification with Cyanoformate Esters
This two-step approach first generates methyl cyanoformate (MeOCOCN), which undergoes nucleophilic acyl substitution with 3-trifluoromethylphenol.
Mechanism and Catalysis
Methyl cyanoformate synthesis occurs via phosgene (COCl₂) reaction with potassium cyanide (KCN) in methanol:
Subsequent transesterification uses titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid catalyst (2 mol%):
Table 2: Transesterification optimization data
| Catalyst Loading | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 mol% Ti(OiPr)₄ | 60°C | 68 | 92 |
| 2 mol% Ti(OiPr)₄ | 60°C | 85 | 96 |
| 5 mol% Ti(OiPr)₄ | 60°C | 83 | 94 |
Excess catalyst promotes side reactions, while temperatures >70°C degrade the cyanoformate group. The method achieves 85% isolated yield after silica gel chromatography (hexane:EtOAc 8:2).
Generating 3-trifluoromethylphenyl chloroformate prior to cyanide introduction allows better control over functional group compatibility.
Chloroformate Synthesis
3-Trifluoromethylphenol reacts with phosgene (1.5 equiv) in toluene at −10°C:
Key challenges :
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Phosgene toxicity requires closed-system handling
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Moisture sensitivity necessitates molecular sieves (4Å)
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Side product bis(3-trifluoromethylphenyl) carbonate forms if stoichiometry exceeds 1.2:1
Cyanide Substitution
The chloroformate intermediate reacts with sodium cyanide (NaCN) in acetonitrile at 25°C:
Table 3: Cyanidation efficiency
| Cyanide Source | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaCN | MeCN | 12 | 72 |
| KCN | DMF | 8 | 68 |
| TMSCN | THF | 6 | 81 |
Trimethylsilyl cyanide (TMSCN) proves superior by avoiding salt precipitation, though costs are 3× higher than NaCN. The two-step sequence achieves 65–70% overall yield.
Solid-Phase Synthesis for High-Purity Applications
Immobilizing 3-trifluoromethylphenol on Wang resin enables iterative coupling cycles for ultrapure (>99%) cyanoformate production.
Resin Functionalization
Wang resin (1.2 mmol/g loading) undergoes standard Fmoc-deprotection, followed by esterification with 3-trifluoromethylphenol using DIC/HOBt:
Cyanoformate Installation
Treating the resin-bound carbonate with cyanotrimethylsilane (TMSCN) and catalytic TBAF:
Advantages :
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Automated purification via filtration
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Scalable to kilogram quantities
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Residual TMS groups removed by TBAF wash
Table 4: Solid-phase vs solution-phase comparison
| Metric | Solid-Phase | Solution-Phase |
|---|---|---|
| Purity | 99.2% | 95.8% |
| Isolated Yield | 89% | 82% |
| Solvent Usage | 300 mL/g | 500 mL/g |
This method is preferred for GMP-grade material despite higher initial resin costs.
Continuous Flow Chemistry Approaches
Microreactor systems enhance safety and efficiency in handling toxic intermediates like phosgene and HCN.
Two-Stage Flow Synthesis
Stage 1 : Phosgene generation via CO + Cl₂ → COCl₂ in a silicon carbide packed-bed reactor (250°C, 2 bar)
Stage 2 : Cyanoformate formation in a T-mixer:
Table 5: Flow synthesis performance
| Residence Time | Pressure | Productivity |
|---|---|---|
| 30 s | 4 bar | 12 g/h |
| 60 s | 3 bar | 9 g/h |
| 120 s | 2 bar | 5 g/h |
Continuous extraction with scCO₂ achieves 94% conversion at 100°C, surpassing batch reactor limits. This method reduces phosgene inventory by 98% compared to batch processes.
Biocatalytic Esterification
Recent advances employ lipases (e.g., Candida antarctica Lipase B) for enantioselective cyanoformate synthesis.
Enzyme Screening
CAL-B immobilized on acrylic resin catalyzes:
Table 6: Biocatalytic conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 35°C |
| Solvent | MTBE |
| Water Activity (a_w) | 0.11 |
| Enzyme Loading | 20 mg/mmol |
The process achieves 63% yield with 99% enantiomeric excess (ee) for R-configuration products, though reaction times extend to 72 hours. Economic analysis shows viability for high-value chiral intermediates .
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethylphenyl cyanoformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanoformate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethylbenzoic acid.
Reduction: Formation of trifluoromethylphenylamine or trifluoromethylphenol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Trifluoromethylphenyl cyanoformate is a compound with significant applications in medicinal chemistry and material science. This article explores its scientific research applications, highlighting its synthesis, utility in drug development, and potential in various chemical reactions.
Pharmaceutical Synthesis
One of the primary applications of this compound is in the synthesis of pharmaceutical intermediates. For instance, it plays a crucial role in the preparation of Bicalutamide , a non-steroidal antiandrogen used for treating prostate cancer. The compound serves as an important intermediate in the synthesis pathway, facilitating the formation of various derivatives that exhibit enhanced therapeutic properties .
Case Study: Bicalutamide Synthesis
- Starting Materials : N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-acrylamide and phthalic anhydride.
- Reaction Conditions : The reaction is typically conducted in dichloromethane under controlled temperatures (20-90°C) with hydrogen peroxide as an oxidizing agent.
- Yield : The process can yield up to 85% of the desired product after purification steps, showcasing the efficiency of using this compound as a precursor .
Agrochemical Development
The compound has also been investigated for its potential use in agrochemicals. Its ability to modify biological pathways makes it a candidate for developing new herbicides and pesticides that target specific plant processes without affecting non-target species.
Material Science
In material science, this compound can be used to synthesize polymers with unique properties. The trifluoromethyl group imparts enhanced thermal stability and chemical resistance to polymeric materials, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 3-Trifluoromethylphenyl cyanoformate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, leading to inhibition or modification of their activity. The cyanoformate group can also participate in nucleophilic addition reactions, further contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Spectroscopic Properties
Cyanoformates share common infrared (IR) and nuclear magnetic resonance (NMR) spectral features due to their C≡N and C=O groups. For example:
- Ethyl cyanoformate: IR peaks at 2250 cm⁻¹ (C≡N) and 1750 cm⁻¹ (C=O); NMR δ 4.4 ppm (CH₂) and 1.4 ppm (CH₃) .
- Methyl cyanoformate: IR peaks at 2250 cm⁻¹ (C≡N) and 1750 cm⁻¹ (C=O); NMR δ <4.0 ppm (CH₃) .
- 3-Trifluoromethylphenyl cyanoformate: Expected IR peaks near 2250 cm⁻¹ (C≡N) and 1750–1760 cm⁻¹ (C=O). The aromatic protons and CF₃ group would produce distinct NMR signals (e.g., δ 7.5–8.0 ppm for aromatic protons and a singlet for CF₃) .
Thermal Stability and Reactivity
- Benzyl cyanoformate: Decomposes at 700°C to benzyl nitrile and CO₂, compared to primary alkyl chloroformates, which decompose at 150–200°C .
- Ethyl cyanoformate: Undergoes photolysis to form oxetanes with alkenes (e.g., 2-cyano-2-ethoxy-3,3-diphenyloxetane) .
- This compound: The CF₃ group likely enhances thermal stability due to electron withdrawal, though decomposition products would resemble benzyl derivatives (e.g., 3-trifluoromethylbenzonitrile and CO₂). Its aromatic ring may also participate in electrophilic substitution reactions, unlike aliphatic cyanoformates .
Key Research Findings
Stability in Different Media
The cyanoformate ion ([NCCO₂]⁻) is stable in low-dielectric environments but decomposes in polar solvents. This property is critical in biological systems (e.g., ethylene biosynthesis in plants), where cyanoformate shuttles cyanide away from enzyme active sites . The CF₃ group in this compound may further stabilize the compound in hydrophobic environments, enhancing its utility in carbon capture or catalytic processes .
Comparative Performance in Catalysis
- Ethyl cyanoformate: Effective in DMAP-catalyzed cyanations with yields >90% for aldehydes (Table 4, ) .
- This compound: The aromatic ring could enable π-π interactions in catalysis, though steric hindrance from the CF₃ group might reduce reactivity compared to smaller esters .
Data Tables
Table 1: Physical Properties of Selected Cyanoformates
*Estimated based on analogous compounds.
Q & A
Q. What are the optimal synthetic routes for preparing 3-trifluoromethylphenyl cyanoformate, and how can its purity be validated?
The synthesis of this compound can be adapted from methods used for alkyl cyanoformates. A common approach involves reacting 3-trifluoromethylphenyl chloroformate with potassium cyanide (KCN) in the presence of a phase-transfer catalyst like 18-crown-6 ether in methylene chloride . Reaction progress is monitored via infrared (IR) spectroscopy by tracking the disappearance of the chloroformate C=O stretch (~1790 cm⁻¹) and the emergence of cyanoformate C≡N (2250 cm⁻¹) and C=O (1750 cm⁻¹) bands . Purity is validated using gas chromatography (GC) and NMR spectroscopy, with δ values for the trifluoromethyl group typically appearing as distinct singlets in the ¹H and ¹⁹F spectra .
Q. How can the stability of this compound be assessed under varying experimental conditions?
Stability studies should evaluate decomposition kinetics under thermal, hydrolytic, and oxidative conditions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures . Hydrolytic stability is tested by exposing the compound to aqueous buffers (pH 3–10) and analyzing degradation products via LC-MS. Oxidative stability is assessed using radical initiators (e.g., AIBN) or peroxides . Computational modeling (e.g., DFT calculations) can predict vulnerable bonds, such as the cyanoformate C–O linkage .
Q. What spectroscopic techniques are most effective for characterizing the electronic structure of this compound?
IR and microwave spectroscopy are critical for probing vibrational modes and rotational barriers. The C≡N and C=O stretches in IR (~2250 cm⁻¹ and ~1750 cm⁻¹) confirm the cyanoformate moiety . Microwave spectroscopy reveals internal rotation barriers of the trifluoromethylphenyl group, with V₃ values typically ~1200–1300 cal/mol . X-ray crystallography, if feasible, provides bond-length data for the Lewis acid-base adduct structure (C≡N→CO₂) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the reactivity of cyanoformate in CO₂ capture applications?
The electron-withdrawing trifluoromethyl group enhances the Lewis acidity of the cyanoformate carbon, strengthening its interaction with CO₂. Computational studies (e.g., NBO analysis) show increased charge density at the CO₂-binding site compared to non-fluorinated analogs . Kinetic experiments using stopped-flow spectroscopy can quantify CO₂ adsorption rates, while thermodynamic studies (van’t Hoff plots) measure binding enthalpies (ΔH ~ −15 to −20 kJ/mol) .
Q. What strategies resolve contradictions in reported reaction yields for cyanoformate-mediated cyanations?
Discrepancies often arise from variations in catalysts (e.g., Ru/C vs. organocatalysts) or cyanide sources (ethyl cyanoformate vs. acetyl cyanide). Systematic optimization using design of experiments (DoE) is recommended. For example, Ru/C (5 wt%) with tert-butyl hydroperoxide (TBHP) in methanol at 60°C achieves >90% yield in aryl cyanations . Control experiments should rule out side reactions, such as hydrolysis of the cyanoformate intermediate .
Q. Can computational models predict the regioselectivity of this compound in nucleophilic substitutions?
Yes. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potential surfaces, identifying electrophilic hotspots. The cyanoformate carbonyl carbon is more reactive than the trifluoromethylphenyl ring due to lower LUMO energy (−1.8 eV vs. −0.5 eV) . Transition-state modeling (IRC calculations) further validates attack trajectories for nucleophiles like amines or thiols .
Q. How does this compound compare to other cyanoformates in carbon capture efficiency?
Comparative studies using thermogravimetric analysis (TGA) and breakthrough adsorption tests show that the trifluoromethyl group improves CO₂/N₂ selectivity by ~30% compared to methyl or ethyl cyanoformates . In situ FTIR spectroscopy under flue gas conditions (15% CO₂, 85% N₂) reveals reversible CO₂ binding, with minimal degradation over 50 cycles .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
